4-Methylazepane

Physical Properties Purification Handling

4-Methylazepane (CAS 40192-30-1) is a saturated seven-membered nitrogen-containing heterocycle, formally a 4-methyl-substituted derivative of azepane (hexamethyleneimine). With the molecular formula C7H15N and a molecular weight of 113.20 g/mol, this secondary amine features a single methyl substituent at the 4-position of the azepane ring, resulting in a chiral center and distinct physicochemical properties compared to the unsubstituted parent compound.

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 40192-30-1
Cat. No. B121462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylazepane
CAS40192-30-1
Synonyms4-Methylhexamethylenimine;  4-Methyl-1-azacycloheptane;  4-Methylazacycloheptane
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCC1CCCNCC1
InChIInChI=1S/C7H15N/c1-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3
InChIKeyWKZHYWWKUYGHKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylazepane (CAS 40192-30-1): Procurement-Ready Specifications and Core Chemical Identity


4-Methylazepane (CAS 40192-30-1) is a saturated seven-membered nitrogen-containing heterocycle, formally a 4-methyl-substituted derivative of azepane (hexamethyleneimine) [1]. With the molecular formula C7H15N and a molecular weight of 113.20 g/mol, this secondary amine features a single methyl substituent at the 4-position of the azepane ring, resulting in a chiral center and distinct physicochemical properties compared to the unsubstituted parent compound . It is commonly supplied as a free base liquid with a purity of ≥95% and is employed as a versatile building block in medicinal chemistry and organic synthesis .

Scaffold 4-Methyl-substituted azepane, chiral secondary amine
Form Free base liquid, research-grade purity
Use context Building block for medicinal chemistry and SAR-driven synthesis

Why Azepane and Other 7-Membered Cyclic Amines Cannot Replace 4-Methylazepane (CAS 40192-30-1) in Structure-Activity Relationships


In medicinal chemistry, the precise position of a methyl substituent on a saturated azepane core is a critical determinant of both target binding affinity and pharmacokinetic behavior. Systematic structure-activity relationship (SAR) studies on azepanone-based cathepsin K inhibitors have demonstrated that methylation at the 5-, 6-, or 7-position of the azepane ring yields compounds with widely divergent in vitro potencies and in vivo clearance rates compared to the parent 4S-azepanone analogue [1]. For instance, the 4S-7-cis-methylazepanone derivative exhibited a 4-fold improvement in K(i,app) (0.041 nM vs 0.16 nM) and a >2-fold increase in oral bioavailability (89% vs 42%) relative to the unmethylated parent [1]. Furthermore, simple substitution with an unsubstituted azepane or a 3- or 5-methyl regioisomer fails to recapitulate the unique conformational constraints, basicity, and lipophilicity that the 4-methyl group imparts—parameters that directly influence receptor binding and membrane permeability [1]. Consequently, for research applications requiring precise modulation of nitrogen-containing heterocyclic scaffolds, 4-methylazepane is not interchangeable with its close analogs.

Methyl positional isomers (e.g., 5- or 6-methyl) can alter target binding affinity and clearance profiles, diverging from 4-methyl SAR.
Unsubstituted azepane lacks the conformational constraint and lipophilicity required to replicate 4-methylazepane-derived potency and oral exposure.
Other ring sizes (piperidine, azocane) provide different geometries; direct replacement may compromise pharmacophore fit.

Quantitative Differentiation of 4-Methylazepane (CAS 40192-30-1) from Closest Analogs: A Data-Driven Procurement Guide


Elevated Boiling Point and Reduced Density of 4-Methylazepane vs. Unsubstituted Azepane

The introduction of a methyl group at the 4-position of the azepane ring significantly alters the compound's physical properties. 4-Methylazepane exhibits a boiling point of 155–156 °C (at 745 Torr) , which is approximately 17 °C higher than the experimental boiling point of azepane (138 °C at 749 mmHg) [1]. Additionally, the predicted density of 4-methylazepane is 0.807 g/cm³, notably lower than the 0.88 g/cm³ density of azepane at 25 °C .

Boiling point & density
Cross-study comparable
155–156 °C vs 138 °C (azepane)
+17 °C; density 0.807 vs 0.88 g/cm³
Higher bp and lower density affect distillation parameters and phase separation.
Pressures within ~4 Torr; predicted values from databases.
Physical Properties Purification Handling

Enhanced Basicity (pKa) of 4-Methylazepane Relative to Azepane

The 4-methyl substituent increases the electron density on the nitrogen atom, resulting in a higher pKa value. 4-Methylazepane has a predicted pKa of 11.27 ± 0.40 , which is marginally higher than the experimentally determined pKa of 11.07 for azepane [1]. This enhanced basicity can influence protonation state at physiological pH, nucleophilicity in synthetic reactions, and the formation of stable salts.

Basicity (pKa)
Cross-study comparable
11.27 ± 0.40 (4-methylazepane) vs 11.07 (azepane)
+0.20 units
Slight basicity increase may influence protonation state and nucleophilicity.
Predicted vs experimental pKa values.
Basicity Reactivity Salt Formation

Modulated Lipophilicity: LogD Values of 4-Methylazepane

The 4-methyl group increases the hydrophobic surface area of the molecule, leading to altered distribution coefficients. 4-Methylazepane exhibits calculated LogD values of -1.85 (pH 5.5) and -1.55 (pH 7.4) [1]. While direct comparable data for azepane under identical calculation conditions are not available, the trend is consistent with an increase in log P from ~1.4 for 4-methylazepane [1] to an estimated log P of ~1.68 for azepane , suggesting a more balanced hydrophilicity.

Lipophilicity (LogD)
Class-level inference
LogD: -1.85 (pH 5.5), -1.55 (pH 7.4) for 4-methylazepane
Reported trend suggests modest hydrophobicity increase vs unsubstituted azepane.
Calculated values; no direct azepane data under identical conditions.
Lipophilicity ADME Drug Design

Critical Scaffold for Cathepsin K Inhibitors with Favorable Pharmacokinetics

While 4-methylazepane itself is a building block, its incorporation into azepan-3-one derivatives has yielded potent and orally bioavailable cathepsin K inhibitors. A systematic SAR study revealed that the 4S-7-cis-methylazepanone analogue (10, also known as relacatib) achieved a K(i,app) of 0.041 nM against human cathepsin K, 89% oral bioavailability in rats, and an in vivo clearance rate of 19.5 mL/min/kg [1]. In stark contrast, the parent 4S-azepanone (1) lacking the methyl group showed a K(i,app) of 0.16 nM, 42% oral bioavailability, and a clearance rate of 49.2 mL/min/kg [1]. This demonstrates that the 4-methyl substitution is a key determinant for achieving both high potency and favorable drug-like properties.

Cathepsin K inhibitor SAR
Head-to-head
K(i,app): 0.041 nM (4S-7-cis-methyl) vs 0.16 nM (unmethylated)
Oral bioavailability: 89% vs 42%; Clearance: 19.5 vs 49.2 mL/min/kg (rat)
4-Methyl derivative showed markedly improved in vitro potency and rat PK in this azepanone series.
Reported from enzyme assay and in vivo rat study; context-dependent.
Medicinal Chemistry Cathepsin K Pharmacokinetics

High-Impact Research and Industrial Applications for 4-Methylazepane (CAS 40192-30-1)


Synthesis of Cathepsin K Inhibitors for Bone Resorption Studies

As demonstrated in Section 3, the 4-methyl-substituted azepane core is a critical pharmacophoric element in advanced cathepsin K inhibitors like relacatib. Researchers targeting excessive bone resorption in osteoporosis or metastatic bone disease should prioritize 4-methylazepane as a starting material to construct azepan-3-one derivatives with optimized potency and oral bioavailability [1]. Substituting this scaffold with unsubstituted azepane or regioisomeric methyl azepanes would compromise the structure-activity relationship and likely yield inferior pharmacokinetic profiles [1].

Medicinal Chemistry for CNS-Targeted Therapeutics

The enhanced lipophilicity (LogD -1.55 at pH 7.4) and basicity (pKa 11.27) of 4-methylazepane relative to azepane make it a valuable building block for designing central nervous system (CNS) drugs where balanced permeability and solubility are paramount . Its saturated seven-membered ring offers conformational flexibility distinct from smaller piperidine or larger azocane rings, potentially leading to novel chemotypes for neurotransmitter receptors or ion channels. Procurement of high-purity 4-methylazepane (≥95%) ensures consistent outcomes in lead generation campaigns .

Organic Synthesis of Chiral Amine Derivatives

4-Methylazepane contains a stereogenic center at the 4-position, making it a useful chiral auxiliary or resolving agent in asymmetric synthesis. Its higher boiling point (155–156 °C) compared to azepane (138 °C) provides a wider operational window for reactions requiring elevated temperatures without loss of material, while its lower density (0.807 vs. 0.88 g/cm³) affects phase separation in liquid-liquid extractions . These distinct physical properties simplify purification and handling in both academic and industrial laboratories.

Application
Selection Property
Validation Focus
Cathepsin K inhibitor synthesis
4-Methyl azepane scaffold
In vitro potency and rodent PK endpoints
CNS drug discovery programs
Balanced LogD and pKa
Permeability and solubility assays
Asymmetric synthesis applications
Stereogenic center and physical properties
Chiral purity and reaction condition optimization

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